molecular formula C16H11ClFNO B1327780 3-(3-Chloro-5-fluorophenyl)-3'-cyanopropiophenone CAS No. 898750-25-9

3-(3-Chloro-5-fluorophenyl)-3'-cyanopropiophenone

Cat. No.: B1327780
CAS No.: 898750-25-9
M. Wt: 287.71 g/mol
InChI Key: GUUBEFBRCSMWRI-UHFFFAOYSA-N
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Description

3-(3-Chloro-5-fluorophenyl)-3’-cyanopropiophenone is an organic compound that belongs to the class of aromatic ketones It is characterized by the presence of a chloro and fluoro substituent on the phenyl ring and a cyano group on the propiophenone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-Chloro-5-fluorophenyl)-3’-cyanopropiophenone typically involves the following steps:

    Starting Materials: The synthesis begins with 3-chloro-5-fluorobenzaldehyde and malononitrile.

    Knoevenagel Condensation: The aldehyde undergoes a Knoevenagel condensation with malononitrile in the presence of a base such as piperidine to form the corresponding α,β-unsaturated nitrile.

    Michael Addition: The α,β-unsaturated nitrile is then subjected to a Michael addition with propiophenone in the presence of a base like potassium carbonate to yield the final product.

Industrial Production Methods: Industrial production of 3-(3-Chloro-5-fluorophenyl)-3’-cyanopropiophenone follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction of the cyano group can yield primary amines, which can further react to form secondary or tertiary amines.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide under reflux conditions.

Major Products:

    Oxidation: Formation of phenolic derivatives or quinones.

    Reduction: Formation of primary, secondary, or tertiary amines.

    Substitution: Introduction of alkoxy, amino, or other functional groups on the phenyl ring.

Scientific Research Applications

3-(3-Chloro-5-fluorophenyl)-3’-cyanopropiophenone has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Material Science: The compound is explored for its potential use in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

    Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding.

    Industrial Applications: The compound is used in the synthesis of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 3-(3-Chloro-5-fluorophenyl)-3’-cyanopropiophenone involves its interaction with specific molecular targets:

    Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in neurotransmitter metabolism.

    Pathways Involved: The compound can influence signaling pathways related to neurological function, potentially leading to therapeutic effects in the treatment of neurological disorders.

Comparison with Similar Compounds

    3-(3-Chloro-5-fluorophenyl)-3’-cyanopropiophenone: Unique due to the presence of both chloro and fluoro substituents, which can influence its reactivity and biological activity.

    3-(3-Chlorophenyl)-3’-cyanopropiophenone: Lacks the fluoro substituent, which may result in different chemical and biological properties.

    3-(3-Fluorophenyl)-3’-cyanopropiophenone:

Uniqueness: The combination of chloro and fluoro substituents in 3-(3-Chloro-5-fluorophenyl)-3’-cyanopropiophenone provides a unique electronic environment that can enhance its reactivity and selectivity in chemical reactions. This makes it a valuable compound for various applications in medicinal chemistry and material science.

Properties

IUPAC Name

3-[3-(3-chloro-5-fluorophenyl)propanoyl]benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11ClFNO/c17-14-7-11(8-15(18)9-14)4-5-16(20)13-3-1-2-12(6-13)10-19/h1-3,6-9H,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUUBEFBRCSMWRI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(=O)CCC2=CC(=CC(=C2)Cl)F)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80644941
Record name 3-[3-(3-Chloro-5-fluorophenyl)propanoyl]benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80644941
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898750-25-9
Record name 3-[3-(3-Chloro-5-fluorophenyl)propanoyl]benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80644941
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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